5-(3-chlorophenyl)-3-[(1R)-1-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)oxy]ethyl]-1,2-oxazole;sulfuric acid
Beschreibung
The compound 5-(3-chlorophenyl)-3-[(1R)-1-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)oxy]ethyl]-1,2-oxazole;sulfuric acid is a heterocyclic molecule featuring a 1,2-oxazole core substituted with a 3-chlorophenyl group, a chiral ethyl linker, and a 4-methyl-5-pyridin-4-yl-1,2,4-triazole moiety. Its sulfuric acid salt form enhances solubility and bioavailability, making it relevant for pharmaceutical applications.
Eigenschaften
CAS-Nummer |
934282-57-2 |
|---|---|
Molekularformel |
C19H18ClN5O6S |
Molekulargewicht |
479.9 g/mol |
IUPAC-Name |
5-(3-chlorophenyl)-3-[(1R)-1-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)oxy]ethyl]-1,2-oxazole;sulfuric acid |
InChI |
InChI=1S/C19H16ClN5O2.H2O4S/c1-12(16-11-17(27-24-16)14-4-3-5-15(20)10-14)26-19-23-22-18(25(19)2)13-6-8-21-9-7-13;1-5(2,3)4/h3-12H,1-2H3;(H2,1,2,3,4)/t12-;/m1./s1 |
InChI-Schlüssel |
AXINWMMNESJNKJ-UTONKHPSSA-N |
Isomerische SMILES |
C[C@H](C1=NOC(=C1)C2=CC(=CC=C2)Cl)OC3=NN=C(N3C)C4=CC=NC=C4.OS(=O)(=O)O |
Kanonische SMILES |
CC(C1=NOC(=C1)C2=CC(=CC=C2)Cl)OC3=NN=C(N3C)C4=CC=NC=C4.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Biologische Aktivität
The compound 5-(3-chlorophenyl)-3-[(1R)-1-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)oxy]ethyl]-1,2-oxazole; sulfuric acid is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
The molecular formula of the compound is , with a molecular weight of 479.9 g/mol . The structure features a 1,2-oxazole ring and a 1,2,4-triazole moiety, both known for their diverse biological activities.
Anticancer Activity
Research indicates that compounds containing the 1,2,4-triazole structure exhibit significant anticancer properties. The mechanism often involves the inhibition of specific enzymes associated with cancer cell proliferation. For instance, studies have shown that triazole derivatives can inhibit tyrosinase , an enzyme implicated in melanin production and associated with certain types of cancer .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. The presence of the pyridine and triazole rings contributes to its ability to inhibit bacterial growth and fungal infections. In vitro studies have demonstrated that similar compounds show effective inhibition against various pathogens .
Enzyme Inhibition
The compound's ability to inhibit metabolic enzymes has been a focal point in several studies. It has been reported that derivatives of triazoles can inhibit acetylcholinesterase (AChE), which is crucial in treating neurological disorders such as Alzheimer's disease .
Case Studies
Several case studies highlight the biological activity of related compounds:
- Tyrosinase Inhibition Study : A study assessed the inhibition of tyrosinase by various triazole derivatives, revealing that certain substitutions on the triazole ring significantly enhanced inhibitory activity. Compounds were tested at concentrations ranging from 5 to 350 μM, demonstrating micromolar activity against tyrosinase .
- Antifungal Activity Assessment : Another study compared various triazole derivatives against standard antifungal agents. The results indicated that some synthesized compounds exhibited comparable or superior antifungal activity against strains resistant to traditional treatments .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this one. The presence of electron-withdrawing groups (like chlorine) on the phenyl ring and specific substitutions on the triazole ring have been shown to enhance potency against target enzymes and pathogens.
Data Table: Summary of Biological Activities
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- Core Heterocycles : The target’s 1,2-oxazole distinguishes it from oxadiazole/thiadiazole analogs, affecting electronic properties and binding interactions .
- Substituents : The chiral ethyl-triazole-pyridine group is unique compared to cyclopropyl or sulfonyl substituents in analogs .
- Bioisosteres : Sulfanyl (-S-) and sulfonyl (-SO₂-) groups in analogs may influence solubility and target engagement .
Bioactivity and Therapeutic Potential
While bioactivity data for the target compound are unavailable, structurally related compounds exhibit diverse pharmacological profiles:
- Antimicrobial Activity : A 4-chlorophenyl-triazole-thiazole hybrid () showed efficacy against bacterial strains, likely due to halogenated aromatic interactions with microbial enzymes .
- Antifungal Activity : A thiadiazole-triazole derivative () demonstrated potent antifungal activity, attributed to sulfonyl group interactions with fungal cytochrome P450 .
Computational and ADME Insights
- Similarity Metrics: Tanimoto and Dice coefficients (–9) could quantify structural similarity between the target compound and known inhibitors. For example, pyridine-triazole analogs () may share >70% similarity, predicting overlapping bioactivity .
- ADME Properties : Molecular docking () suggests that the 3-chlorophenyl group enhances lipophilicity, while the sulfuric acid salt improves aqueous solubility .
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
- Use ethanol or methanol as solvents with catalysts like potassium carbonate or sodium borohydride to enhance reaction efficiency .
- Monitor reaction times (9–13 hours) and adjust stoichiometric ratios of intermediates (e.g., triazole and oxazole precursors) to minimize side products. Purification via column chromatography with silica gel (ethyl acetate/hexane gradients) can isolate the target compound .
- Validate purity using melting point analysis and IR spectroscopy to confirm functional groups (e.g., sulfonic acid and triazole C=N stretches) .
Q. What analytical techniques are critical for confirming the compound’s structure?
Methodological Answer:
- Elemental Analysis : Verify molecular formula (e.g., %C, %H, %N) to confirm stoichiometry .
- ¹H/¹³C-NMR : Assign peaks for the (1R)-ethyl stereocenter, pyridinyl protons, and oxazole ring protons. Use NOESY to resolve stereochemical ambiguities .
- LC-MS : Confirm molecular ion peaks ([M+H]⁺) and fragmentation patterns consistent with triazole and oxazole moieties .
Q. How should initial pharmacological screening be designed for this compound?
Methodological Answer:
- Use in vivo models (e.g., rodent pain/anti-inflammatory assays) with oral administration (1% carboxymethyl cellulose suspension) at 50–100 mg/kg doses. Compare results to reference drugs like indomethacin .
- Assess ulcerogenicity via intraperitoneal administration in fasted animals, monitoring gastric lesions over 24 hours .
- Apply PASS software for activity prediction (e.g., antimicrobial or kinase inhibition potential) to prioritize assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be conducted for derivatives of this compound?
Methodological Answer:
- Synthesize analogs by replacing the 3-chlorophenyl group with fluorophenyl or trifluoromethyl substituents. Test bioactivity changes using in vitro kinase inhibition assays .
- Use molecular docking (AutoDock Vina) to map interactions with target proteins (e.g., COX-2 or EGFR). Validate predictions with SPR binding affinity measurements .
- Perform QSAR modeling with descriptors like logP, polar surface area, and Hammett constants to correlate substituent effects with activity .
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Cross-validate assay conditions: Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and solvent controls (DMSO concentration ≤0.1%) .
- Replicate purity checks via HPLC (>95%) to rule out impurities (e.g., unreacted triazole precursors) as confounding factors .
- Meta-analyze published data using tools like RevMan to identify outliers or dose-dependent trends .
Q. How does the compound’s stability under varying pH and temperature conditions affect experimental design?
Methodological Answer:
- Conduct accelerated stability studies (25°C/60% RH and 40°C/75% RH) over 30 days. Monitor degradation via LC-MS for sulfonic acid hydrolysis or oxazole ring opening .
- Buffer solutions (pH 1–13) can identify labile functional groups. For example, sulfuric acid may catalyze triazole oxidation at pH < 2 .
- Store lyophilized samples at -20°C under argon to prevent hygroscopic degradation .
Q. What computational methods predict pharmacokinetic properties (ADME) for this compound?
Methodological Answer:
- Use SwissADME to estimate bioavailability (%F), blood-brain barrier permeability, and CYP450 inhibition .
- Simulate metabolic pathways (e.g., CYP3A4-mediated oxidation) with Schrödinger’s MetaSite. Compare results to in vitro microsomal stability assays .
- Apply molecular dynamics (GROMACS) to model protein-ligand binding persistence in physiological conditions .
Q. How does stereochemistry at the (1R)-ethyl group influence biological activity?
Methodological Answer:
Q. What experimental protocols mitigate the compound’s hygroscopicity during handling?
Methodological Answer:
- Perform all weighings in a glovebox (RH < 10%). Use anhydrous solvents (e.g., THF over ethanol) for solubility testing .
- Characterize hygroscopicity via dynamic vapor sorption (DVS) to identify critical RH thresholds for storage .
Q. How can structural analogs with improved solubility be designed without compromising activity?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
